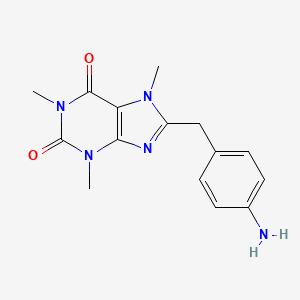

CAFFEINE, 8-(p-AMINOBENZYL)-

Description

Synthesis of 8-Halocaffeine Intermediate

The C-8 position of caffeine (B1668208) is the most feasible site for chemical modification as it is not substituted by a methyl group like the N-1, N-3, and N-7 positions. researchgate.netresearchgate.net To enhance its reactivity for substitution reactions, caffeine is first converted into an 8-halo derivative, typically 8-bromocaffeine. This halogenation increases the positive charge density on the C-8 carbon, making it susceptible to nucleophilic attack. nih.gov

Several methods have been reported for the bromination of caffeine. A common and efficient procedure involves the use of N-bromosuccinimide (NBS) as the brominating agent in a solvent mixture such as dichloromethane (B109758) (DCM) and water at room temperature. nih.gov This method has been noted to yield nearly pure 8-bromocaffeine quantitatively. nih.gov Another established method involves reacting caffeine with bromine and sodium acetate (B1210297) in acetic acid at 60 °C. arabjchem.org

Table 1: Methods for the Synthesis of 8-Bromocaffeine

| Reagents | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|

| N-Bromosuccinimide (NBS) | Dichloromethane/Water | Room Temperature | Quantitative | nih.gov |

| Bromine, Sodium Acetate | Acetic Acid | 60 °C | Good | arabjchem.org |

Synthesis of p-Aminobenzyl Precursors

A crucial component for the synthesis is a reagent that can introduce the p-aminobenzyl group. A common and versatile precursor is p-aminophenylacetic acid (4-APAA). The synthesis of 4-APAA is well-documented and can be achieved through the reduction of 4-nitrophenylacetic acid.

Several reduction methods are available:

Reduction with Iron Powder : In this method, 4-nitrophenylacetic acid is heated with iron powder in the presence of acetic acid. The reaction mixture is refluxed, cooled, and then neutralized to precipitate the 4-aminophenylacetic acid, achieving a high yield of 95%. chemicalbook.com

Catalytic Hydrogenation : This method involves the hydrogenation of 4-nitrophenylacetic acid in a pressure reactor using a palladium-on-attapulgite (Pd/attapulgite) catalyst in ethanol (B145695). google.com This process is noted for its mild reaction conditions, high selectivity, and ease of purification, with yields around 83%. google.com

Reduction with Ferrous Sulfate (B86663) and Ammonia : An older method describes the reduction of p-nitrophenylacetic acid using ferrous sulfate and ammonia. orgsyn.org

Hydrolysis of p-Aminobenzyl Cyanide : p-Aminophenylacetic acid can also be prepared by the hydrolysis of p-aminobenzyl cyanide using concentrated hydrochloric acid. orgsyn.org

Once synthesized, p-aminophenylacetic acid can be converted into a more reactive intermediate, such as its corresponding acid chloride, by reacting it with thionyl chloride. srce.hr This acid chloride can then be used in subsequent coupling reactions.

Coupling of Intermediates

The final step in the synthesis of 8-(p-aminobenzyl)caffeine involves the coupling of the 8-halocaffeine intermediate with the p-aminobenzyl precursor. While the exact procedure for this specific compound is not detailed in the available literature, the synthesis of analogous 8-substituted caffeine derivatives provides a strong indication of the probable reaction types. These reactions are typically nucleophilic aromatic substitution (S_NAr) or metal-catalyzed cross-coupling reactions. nih.govarabjchem.orgresearchgate.net

For instance, the reaction of 8-bromocaffeine with various nucleophiles, such as amines and phenols, is a common strategy. researchgate.netresearchgate.net A modified Ullmann reaction has been successfully used to synthesize 8-(substituted)aryloxycaffeine derivatives from 8-bromocaffeine and phenols, achieving good to excellent yields (75-98%). arabjchem.org It is plausible that a similar coupling reaction between 8-bromocaffeine and a suitable derivative of p-aminophenylacetic acid or p-aminobenzylamine would yield 8-(p-aminobenzyl)caffeine.

Structure

3D Structure

Properties

CAS No. |

5426-89-1 |

|---|---|

Molecular Formula |

C15H17N5O2 |

Molecular Weight |

299.33 g/mol |

IUPAC Name |

8-[(4-aminophenyl)methyl]-1,3,7-trimethylpurine-2,6-dione |

InChI |

InChI=1S/C15H17N5O2/c1-18-11(8-9-4-6-10(16)7-5-9)17-13-12(18)14(21)20(3)15(22)19(13)2/h4-7H,8,16H2,1-3H3 |

InChI Key |

OSKJFYYILYDPAQ-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(=NC2=C1C(=O)N(C(=O)N2C)C)CC3=CC=C(C=C3)N |

Origin of Product |

United States |

Purification and Isolation Techniques for Synthetic Intermediates and Final Product

Purification of Intermediates

8-Bromocaffeine : The 8-bromocaffeine intermediate, once synthesized, can be purified to remove unreacted caffeine (B1668208) and other byproducts. When prepared using NBS, the product is often of high purity and may require minimal further processing. nih.gov If needed, recrystallization is a suitable method.

p-Aminophenylacetic Acid : The crude p-aminophenylacetic acid obtained from synthesis often contains impurities.

Recrystallization : A common and effective method for purification is recrystallization from water or ethanol (B145695). google.comorgsyn.org For example, after synthesis via catalytic hydrogenation, the crude product can be recrystallized from ethanol and decolorized with activated carbon to yield light white crystals. google.com When prepared by reduction with hydrogen sulfide, the crude product can be recrystallized from a large volume of distilled water to remove sulfur contaminants. orgsyn.org

Table 2: Purification of p-Aminophenylacetic Acid

| Synthetic Method | Purification Technique | Solvent | Details | Reference |

|---|---|---|---|---|

| Catalytic Hydrogenation | Recrystallization | Ethanol (95%) | Decolorization with activated carbon | google.com |

| Reduction with H₂S/NH₃ | Recrystallization | Water | Removes sulfur contamination | orgsyn.org |

Purification of 8-(p-Aminobenzyl)-Caffeine

The final product, 8-(p-aminobenzyl)caffeine, must be isolated from the reaction mixture and purified.

Recrystallization : A specific method for the purification of 8-(p-aminobenzyl)caffeine involves recrystallization from dilute aqueous acid. google.com This technique leverages the basicity of the aminobenzyl group and the caffeine moiety to form a salt, which can then be selectively crystallized, leaving behind non-basic impurities. Adjusting the pH allows for the precipitation of the pure product. google.com

Column Chromatography : For other 8-substituted caffeine derivatives, short column chromatography on silica (B1680970) gel has been used effectively. researchgate.net A mobile phase, such as methanol, can be used to elute the pure compound. researchgate.net This technique separates compounds based on their differential adsorption to the stationary phase and is a powerful tool for isolating the target molecule from complex reaction mixtures.

The choice of purification method depends on the nature of the impurities present and the scale of the synthesis. deadnet.sesciencemadness.org A combination of these techniques may be necessary to achieve the desired level of purity for the final product.

Advanced Spectroscopic and Chromatographic Characterization of Caffeine, 8 P Aminobenzyl

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy stands as a cornerstone in the determination of molecular structure, offering detailed insights into the chemical environment of individual atoms. For "CAFFEINE, 8-(p-AMINOBENZYL)-", a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be employed to unambiguously assign all proton and carbon signals and to confirm the connectivity of the constituent atoms.

¹H NMR Analysis of Proton Environments

The ¹H NMR spectrum of "CAFFEINE, 8-(p-AMINOBENZYL)-" is expected to exhibit a series of distinct signals corresponding to the different proton environments within the molecule. Based on the analysis of related 8-substituted caffeine (B1668208) derivatives, the anticipated chemical shifts are outlined below.

The protons of the three methyl groups on the caffeine core (N1-CH₃, N3-CH₃, and N7-CH₃) would appear as sharp singlets in the upfield region of the spectrum, typically between δ 3.0 and 4.0 ppm. The benzylic protons (C8-CH₂) would likely present as a singlet around δ 4.0-4.5 ppm, influenced by the adjacent aromatic ring and the caffeine scaffold.

The aromatic protons of the p-substituted benzene (B151609) ring are expected to show a characteristic AA'BB' splitting pattern. The protons ortho to the aminobenzyl group (H-2' and H-6') would likely resonate at a different chemical shift compared to the protons meta to the amino group (H-3' and H-5'). The electron-donating nature of the amino group would cause a general upfield shift of these aromatic protons compared to unsubstituted benzylcaffeine. The protons of the amino group (-NH₂) would appear as a broad singlet, the chemical shift of which can be highly variable depending on the solvent and concentration.

Expected ¹H NMR Chemical Shifts for CAFFEINE, 8-(p-AMINOBENZYL)-

| Proton Assignment | Expected Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| N1-CH₃ | ~ 3.2 - 3.4 | s |

| N3-CH₃ | ~ 3.4 - 3.6 | s |

| N7-CH₃ | ~ 3.8 - 4.0 | s |

| C8-CH₂ | ~ 4.0 - 4.5 | s |

| H-2', H-6' | ~ 6.9 - 7.2 | d |

| H-3', H-5' | ~ 6.6 - 6.8 | d |

| -NH₂ | Variable | br s |

¹³C NMR Analysis of Carbon Framework

The ¹³C NMR spectrum provides crucial information about the carbon skeleton of the molecule. The spectrum of "CAFFEINE, 8-(p-AMINOBENZYL)-" would display distinct signals for each unique carbon atom.

The methyl carbons of the caffeine moiety (N1-CH₃, N3-CH₃, and N7-CH₃) are expected to resonate in the aliphatic region, typically between δ 28 and 38 ppm. The benzylic carbon (C8-CH₂) would likely appear around δ 35-45 ppm. The carbonyl carbons of the xanthine (B1682287) core (C2 and C6) would be observed in the downfield region, typically between δ 150 and 160 ppm. The other carbons of the caffeine ring system (C4, C5, and C8) would have characteristic chemical shifts influenced by the surrounding nitrogen atoms and the C8-substituent.

The carbons of the p-aminobenzyl group would also show distinct signals. The carbon attached to the amino group (C-4') would be significantly shielded, appearing at a lower chemical shift compared to the other aromatic carbons. The quaternary carbon (C-1') and the other aromatic carbons (C-2'/C-6' and C-3'/C-5') would have chemical shifts consistent with a p-substituted benzene ring.

Expected ¹³C NMR Chemical Shifts for CAFFEINE, 8-(p-AMINOBENZYL)-

| Carbon Assignment | Expected Chemical Shift (ppm) |

|---|---|

| N1-CH₃ | ~ 28 - 30 |

| N3-CH₃ | ~ 30 - 32 |

| N7-CH₃ | ~ 36 - 38 |

| C8-CH₂ | ~ 35 - 45 |

| C2 | ~ 151 - 153 |

| C4 | ~ 147 - 149 |

| C5 | ~ 107 - 109 |

| C6 | ~ 155 - 157 |

| C8 | ~ 150 - 152 |

| C-1' | ~ 128 - 130 |

| C-2', C-6' | ~ 129 - 131 |

| C-3', C-5' | ~ 114 - 116 |

| C-4' | ~ 145 - 147 |

2D NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity Assignment

To definitively establish the molecular structure, 2D NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. For "CAFFEINE, 8-(p-AMINOBENZYL)-", the most significant correlations would be observed between the ortho and meta protons on the p-aminobenzyl ring (H-2'/H-6' with H-3'/H-5'), confirming their adjacent positions.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded protons and carbons. This would allow for the unambiguous assignment of each proton to its corresponding carbon atom, for instance, linking the methyl proton signals to their respective methyl carbon signals and the benzylic protons to the benzylic carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique shows correlations between protons and carbons over two or three bonds. This is crucial for establishing the connectivity between different fragments of the molecule. Key HMBC correlations would include those between the benzylic protons (C8-CH₂) and the C8 and C4 carbons of the caffeine core, as well as the C-1' and C-2'/C-6' carbons of the aromatic ring. Correlations between the N-methyl protons and the adjacent ring carbons would further confirm the structure of the caffeine scaffold.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a vital tool for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental composition of "CAFFEINE, 8-(p-AMINOBENZYL)-". The expected exact mass for the protonated molecule [M+H]⁺ would be calculated based on its molecular formula, C₁₅H₁₈N₆O₂. This precise mass measurement is a critical step in confirming the identity of the synthesized compound.

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion (in this case, the molecular ion of "CAFFEINE, 8-(p-AMINOBENZYL)-") to generate a series of product ions. The fragmentation pattern provides a "fingerprint" of the molecule and helps to confirm its structure.

The fragmentation of 8-substituted caffeine derivatives often involves characteristic losses from the caffeine core and cleavage of the substituent. For "CAFFEINE, 8-(p-AMINOBENZYL)-", key fragmentation pathways are expected to include:

Cleavage of the benzyl (B1604629) group: A prominent fragmentation would be the cleavage of the bond between C8 and the benzylic carbon, leading to the formation of a stable p-aminobenzyl cation (m/z 106) and a caffeine radical cation.

Fragmentations of the caffeine ring: The caffeine moiety itself can undergo characteristic fragmentations, such as the loss of methyl groups or the cleavage of the imidazole (B134444) and pyrimidine (B1678525) rings.

Loss of the amino group: The p-aminobenzyl fragment could further fragment through the loss of the amino group.

The analysis of these fragmentation pathways would provide definitive evidence for the presence of both the caffeine scaffold and the p-aminobenzyl substituent at the C8 position.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for the identification of functional groups within a molecule. For CAFFEINE, 8-(p-AMINOBENZYL)-, the IR spectrum would be expected to exhibit characteristic absorption bands corresponding to its distinct structural features, namely the caffeine core and the p-aminobenzyl substituent.

The caffeine portion of the molecule would be identified by strong absorptions from the two carbonyl (C=O) groups of the pyrimidinedione ring, typically observed in the range of 1650-1750 cm⁻¹. The C=N and C=C stretching vibrations within the imidazole and pyrimidine rings would likely appear in the 1500-1650 cm⁻¹ region. The methyl groups (CH₃) attached to the nitrogen atoms would show characteristic C-H stretching vibrations around 2850-3000 cm⁻¹ and bending vibrations near 1350-1450 cm⁻¹.

The p-aminobenzyl group introduces several additional key signals. The N-H stretching vibrations of the primary amine (-NH₂) are expected to appear as two distinct bands in the 3300-3500 cm⁻¹ region. The presence of the benzene ring would be confirmed by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations within the ring, typically seen at 1450-1600 cm⁻¹. Out-of-plane C-H bending vibrations would provide information about the substitution pattern of the aromatic ring.

Table 1: Predicted Infrared (IR) Spectroscopy Data for CAFFEINE, 8-(p-AMINOBENZYL)-

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

| 3500-3300 | N-H Stretch | Primary Amine (-NH₂) |

| 3100-3000 | C-H Stretch | Aromatic Ring |

| 3000-2850 | C-H Stretch | Methyl Groups (-CH₃) |

| 1750-1650 | C=O Stretch | Carbonyl Groups |

| 1650-1500 | C=N and C=C Stretch | Imidazole and Pyrimidine Rings |

| 1600-1450 | C=C Stretch | Aromatic Ring |

| 1450-1350 | C-H Bend | Methyl Groups (-CH₃) |

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantification

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for separating, identifying, and quantifying components in a mixture. For CAFFEINE, 8-(p-AMINOBENZYL)-, a reversed-phase HPLC (RP-HPLC) method would likely be the most suitable approach for purity assessment and quantification.

The development and validation of an HPLC method are crucial for ensuring accurate and reliable results. Key validation parameters, as defined by the International Council for Harmonisation (ICH) guidelines, would need to be established.

Linearity: This parameter demonstrates that the detector response is directly proportional to the analyte concentration over a specific range. A calibration curve would be generated by injecting standard solutions of CAFFEINE, 8-(p-AMINOBENZYL)- at multiple concentration levels. The correlation coefficient (R²) should ideally be ≥ 0.999.

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest concentration of the analyte that can be reliably detected, while the LOQ is the lowest concentration that can be accurately and precisely quantified. These are typically determined based on the signal-to-noise ratio (S/N), with LOD often defined as S/N ≥ 3 and LOQ as S/N ≥ 10.

Repeatability: Also known as intra-assay precision, this is assessed by performing multiple injections of the same sample under the same operating conditions over a short period. The results are expressed as the relative standard deviation (RSD), which should be within acceptable limits (typically <2%).

Recovery: This parameter, also referred to as accuracy, is determined by spiking a blank matrix with a known amount of the analyte and measuring the recovered concentration. The recovery should be within a predefined range, often 98-102%.

Table 2: Hypothetical HPLC Method Validation Parameters for CAFFEINE, 8-(p-AMINOBENZYL)-

| Parameter | Specification |

| Linearity (R²) | ≥ 0.999 |

| Limit of Detection (LOD) | Signal-to-Noise Ratio ≥ 3 |

| Limit of Quantitation (LOQ) | Signal-to-Noise Ratio ≥ 10 |

| Repeatability (RSD) | < 2% |

| Recovery | 98-102% |

The choice of mobile phase and column is critical for achieving good separation. For an RP-HPLC method, a C18 column is a common starting point due to its versatility in separating a wide range of compounds. The mobile phase would typically consist of a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol). Gradient elution, where the composition of the mobile phase is changed over time, would likely be employed to ensure the efficient elution of the target compound and any potential impurities. The pH of the aqueous phase would need to be carefully controlled to ensure the consistent ionization state of the amine group in the p-aminobenzyl moiety, which would affect its retention time.

Gas Chromatography (GC) Coupled with Flame Ionization Detection (FID) for Volatile Derivative Analysis

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. However, CAFFEINE, 8-(p-AMINOBENZYL)- is a relatively large and polar molecule with low volatility, making its direct analysis by GC challenging. Therefore, derivatization would likely be necessary to convert it into a more volatile and thermally stable compound.

A common derivatization strategy for compounds with active hydrogens, such as the amine group in this molecule, is silylation. Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) could be used to replace the active hydrogens with trimethylsilyl (B98337) (TMS) groups, thereby increasing the volatility of the molecule.

Once derivatized, the sample could be injected into a GC system equipped with a Flame Ionization Detector (FID). The FID is a sensitive detector for organic compounds and would provide a response proportional to the amount of carbon atoms in the analyte. The GC method would need to be optimized in terms of the column type (e.g., a non-polar or medium-polarity capillary column), temperature program, and carrier gas flow rate to achieve good separation of the derivatized analyte from any by-products or impurities.

Capillary Electrophoresis (CE) for Separation and Analysis

Capillary Electrophoresis (CE) is a high-resolution separation technique that separates analytes based on their charge-to-size ratio in an electric field. Given that CAFFEINE, 8-(p-AMINOBENZYL)- has a basic amine group, it can be protonated in an acidic buffer, making it suitable for analysis by Capillary Zone Electrophoresis (CZE), the most common mode of CE.

In a CZE method, a fused-silica capillary is filled with a background electrolyte (BGE), and a voltage is applied across the capillary. The positively charged analyte would migrate towards the cathode at a velocity dependent on its electrophoretic mobility and the electroosmotic flow (EOF). The BGE composition, including pH and ionic strength, would be critical parameters to optimize for achieving the desired separation. The use of organic modifiers in the BGE could also be explored to improve resolution. Detection would typically be performed using a UV-Vis detector, as the purine (B94841) ring system of the caffeine moiety exhibits strong UV absorbance. CE offers advantages such as high efficiency, short analysis times, and low sample and reagent consumption.

Detailed Scientific Analysis of CAFFEINE, 8-(p-AMINOBENZYL)- Remains Elusive in Publicly Available Research

Despite a comprehensive search of scientific literature and databases, detailed experimental data focusing specifically on the biochemical and molecular mechanisms of the compound "CAFFEINE, 8-(p-AMINOBENZYL)-" is not publicly available. Consequently, a thorough and scientifically accurate article adhering to the requested detailed outline cannot be generated at this time.

The specific data required to populate the subsections, including adenosine (B11128) receptor binding affinities (Ki values from radiolabeled probe assays), inhibition kinetics of phosphodiesterase isoforms, and direct effects on cyclic AMP levels and intracellular calcium dynamics for this particular caffeine derivative, have not been reported in the accessible scientific domain.

Research in this area tends to focus on broader classes of compounds, such as 8-substituted xanthines, to establish general structure-activity relationships. frontiersin.orgnih.govbiointerfaceresearch.comresearchgate.netnih.gov These studies often synthesize and evaluate a range of derivatives to understand how different chemical groups at the 8-position of the xanthine core affect their interaction with biological targets like adenosine receptors. researchgate.netnih.gov While this body of work provides a foundational understanding of how modifications to the caffeine structure can influence pharmacological activity, it does not offer the specific quantitative data needed for an in-depth analysis of "CAFFEINE, 8-(p-AMINOBENZYL)-". Without dedicated studies on this exact molecule, any discussion of its specific molecular actions would be speculative and fall outside the required standards of scientific accuracy.

Therefore, the following sections of the requested article remain unwritten pending the publication of direct experimental research on "CAFFEINE, 8-(p-AMINOBENZYL)-":

Molecular Mechanism of Action and Biochemical Interactions

Modulation of Intracellular Calcium Dynamics

Further investigation by synthesizing and pharmacologically evaluating this specific compound would be necessary to provide the data required to complete the requested scientific article.

Interactions with Neurotransmitter Systems at the Receptor Level

There is no specific data on the acetylcholinesterase (AChE) inhibitory activity of 8-(p-aminobenzyl)caffeine. However, caffeine (B1668208) itself has been identified as a non-competitive inhibitor of AChE. nih.govnih.govresearchgate.net Studies on caffeine have shown that it inhibits AChE with a dissociation constant (Ki) of 175 ± 9 µmol/L. nih.gov This inhibitory action on the enzyme responsible for the breakdown of the neurotransmitter acetylcholine (B1216132) suggests a potential role in modulating cholinergic neurotransmission. The introduction of various substituents at the C-8 position of the caffeine molecule is a strategy employed in medicinal chemistry to enhance the biological activities of the parent compound, including AChE inhibition. researchgate.net Further investigation is needed to determine if the p-aminobenzyl group at this position confers any significant AChE inhibitory activity.

| Compound | Enzyme | Inhibition Constant (Ki) | Type of Inhibition |

|---|---|---|---|

| Caffeine | Acetylcholinesterase (AChE) | 175 ± 9 µmol/L | Non-competitive |

Specific studies on the monoamine oxidase (MAO) inhibitory properties of 8-(p-aminobenzyl)caffeine are not available in the reviewed literature. However, extensive research has been conducted on other 8-substituted caffeine derivatives, particularly those with a benzyl (B1604629) or styryl group at the C-8 position, revealing them to be potent and often selective inhibitors of MAO-B.

For instance, a series of 8-benzyloxycaffeine (B3062997) analogues have been shown to be reversible inhibitors of both MAO-A and MAO-B, with Ki values in the micromolar and nanomolar ranges. nih.gov Notably, 8-(3-bromobenzyloxy)caffeine was the most potent MAO-B inhibitor in this series with a Ki of 0.023 µM. nih.gov Similarly, (E)-8-styrylcaffeine derivatives have also been identified as potent and reversible MAO-B inhibitors. nih.gov Another related compound, 8-(3-chlorostyryl)caffeine, potently and competitively inhibits MAO-B with a Ki value of approximately 100 nM. bu.edu Furthermore, studies on 8-[(phenylethyl)sulfanyl]caffeine analogues have demonstrated potent and selective MAO-B inhibition, with IC50 values as low as 0.017 µM. nih.gov These findings suggest that the 8-position of the caffeine scaffold is a suitable site for modification to achieve MAO inhibition. The presence of a benzyl moiety in 8-(p-aminobenzyl)caffeine makes it a candidate for potential MAO inhibitory activity, though this requires experimental verification.

| Compound | Enzyme | Inhibition Constant (Ki) / IC50 |

|---|---|---|

| 8-(3-Bromobenzyloxy)caffeine | Human MAO-B | 0.023 µM (Ki) |

| 8-(3-Methylbenzyloxy)caffeine | Human MAO-A | 0.14 µM (Ki) |

| 8-(3-Chlorostyryl)caffeine | Mouse Brain MAO-B | ~100 nM (Ki) |

| 8-[(phenylethyl)sulfanyl]caffeine analogue (with C3, C4 phenyl substitution) | Human MAO-B | 0.017 - 0.125 µM (IC50) |

Other Enzyme Inhibition Studies

There is a lack of specific research on the inhibitory effects of 8-(p-aminobenzyl)caffeine on enzymes such as topoisomerase II and β-galactosidase. However, studies on other 8-substituted caffeine derivatives suggest that this class of compounds can interact with these enzymes.

Research on 8-methoxycaffeine (B1198898) has demonstrated its ability to inhibit Drosophila DNA topoisomerase II by affecting the enzyme's strand-passing activity and stabilizing a cleavable complex. nih.govau.dk Another study on a series of 8-(substituted)aryloxycaffeine derivatives also reported inhibitory activity against topoisomerase II. researchgate.net These findings indicate that the C-8 position of caffeine is a viable point for modifications that can lead to topoisomerase II inhibition.

Regarding β-galactosidase, there is no available information on the inhibitory activity of 8-benzylcaffeine derivatives.

Computational Chemistry and in Silico Modeling of Caffeine, 8 P Aminobenzyl

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in understanding the binding mechanism of ligands like CAFFEINE (B1668208), 8-(p-AMINOBENZYL)- to their protein targets.

Prediction of Binding Modes and Affinities

Molecular docking simulations for 8-substituted xanthine (B1682287) derivatives have been employed to elucidate their binding modes within the active sites of various protein targets, such as adenosine (B11128) receptors and xanthine oxidase. nih.gov For CAFFEINE, 8-(p-AMINOBENZYL)-, it is hypothesized that the xanthine core would anchor the molecule within a primary binding pocket, while the 8-(p-aminobenzyl) substituent would explore and interact with adjacent sub-pockets. The predicted binding mode would likely involve a combination of hydrogen bonding, and hydrophobic interactions.

Table 1: Predicted Interaction Types and Contributing Moieties of CAFFEINE, 8-(p-AMINOBENZYL)- in a Hypothetical Receptor Active Site

| Interaction Type | Contributing Moiety of Ligand | Potential Interacting Residue Types |

| Hydrogen Bonding | Xanthine core (N and O atoms), p-aminobenzyl group (NH2) | Polar amino acids (e.g., Ser, Thr, Asn, Gln) |

| π-π Stacking | Xanthine core (imidazole and pyrimidine (B1678525) rings), Benzyl (B1604629) ring | Aromatic amino acids (e.g., Phe, Tyr, Trp) |

| Hydrophobic Interactions | Benzyl group, Methyl groups on xanthine core | Aliphatic and aromatic amino acids (e.g., Leu, Ile, Val, Phe) |

Identification of Key Amino Acid Residues for Interaction

Based on docking studies of structurally related xanthine derivatives with targets like xanthine oxidase and adenosine receptors, key amino acid residues crucial for binding can be inferred. mdpi.comnih.gov For CAFFEINE, 8-(p-AMINOBENZYL)-, the xanthine core is likely to form hydrogen bonds with polar residues. The benzyl group at the 8-position can engage in π-π stacking interactions with aromatic residues such as phenylalanine, tyrosine, and tryptophan, which are often found in the active sites of target proteins. researchgate.net The terminal amino group of the p-aminobenzyl substituent could also form additional hydrogen bonds, further stabilizing the ligand-protein complex. Studies on other inhibitors have highlighted the importance of specific residues like Glu802 and Arg880 in forming hydrogen bonds within the active site of xanthine oxidase. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are valuable for predicting the activity of new compounds and for understanding the structural features that are important for activity.

Derivation of Structural Features Correlating with Activity

QSAR studies on caffeine and its derivatives have identified several molecular descriptors that correlate with their biological activities. researchgate.net These descriptors can be broadly categorized into electronic, steric, and hydrophobic properties. For CAFFEINE, 8-(p-AMINOBENZYL)-, key structural features that would likely be significant in a QSAR model include:

Molecular Surface Area and Volume: The size and shape of the 8-(p-aminobenzyl) group would significantly impact steric interactions within the binding site.

Lipophilicity (logP): The hydrophobicity of the molecule, influenced by the benzyl group, would be critical for its ability to cross cell membranes and interact with hydrophobic pockets in the target protein.

Electronic Properties: Descriptors such as dipole moment and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) would reflect the molecule's reactivity and ability to engage in electrostatic and charge-transfer interactions. The presence of the electron-donating amino group on the benzyl ring would modulate these properties.

A QSAR study on caffeine derivatives with anticancer activity identified descriptors such as area (A²), distance of radical substituents (dR1, dR3), and the partition coefficient of these radicals (logPR1, logPR3) as being correlated with activity. researchgate.net

Table 2: Potentially Significant QSAR Descriptors for CAFFEINE, 8-(p-AMINOBENZYL)- and Their Predicted Influence on Activity

| Descriptor Category | Specific Descriptor | Predicted Influence on Activity |

| Steric | Molecular Surface Area, Molecular Volume | Optimization of size and shape to fit the binding pocket is crucial. |

| Hydrophobic | LogP (Octanol-Water Partition Coefficient) | A balanced lipophilicity is generally required for good bioavailability and target interaction. |

| Electronic | Dipole Moment, HOMO/LUMO Energies | These descriptors influence electrostatic interactions and chemical reactivity with the target. |

| Topological | Connectivity Indices | Describe the branching and connectivity of the molecule, which can relate to its shape and flexibility. |

Prediction of Activity for Undiscovered Analogs

Once a robust QSAR model is developed and validated, it can be used to predict the biological activity of novel, yet-to-be-synthesized analogs of CAFFEINE, 8-(p-AMINOBENZYL)-. nih.gov By systematically modifying the structure of the parent compound in silico (e.g., by changing the substituent on the benzyl ring, altering its position, or replacing the benzyl group with other moieties) and calculating the relevant descriptors, the QSAR model can provide an estimate of the activity of these virtual compounds. This predictive capability allows for the prioritization of synthetic efforts towards analogs that are predicted to have improved activity, thereby accelerating the drug discovery process. researchgate.net

Molecular Dynamics Simulations for Conformational Analysis and Binding Stability

Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of a molecule over time. These simulations can be used to study the conformational flexibility of CAFFEINE, 8-(p-AMINOBENZYL)- and the stability of its complex with a biological target.

MD simulations of ligands bound to their target proteins can reveal important information about the stability of the binding mode predicted by molecular docking. acs.org By simulating the complex in a solvated environment at physiological temperature and pressure, one can observe whether the ligand remains stably bound in its initial pose or if it undergoes significant conformational changes or even dissociates from the binding site. Analysis of the root-mean-square deviation (RMSD) of the ligand's atomic positions over the course of the simulation is a common metric used to assess binding stability.

De Novo Design Principles for Novel Derivatives

The computational strategy of de novo drug design is instrumental in the generation of novel molecular structures with the potential for desired biological activity. nih.gov This approach, which builds molecules from the ground up, can be broadly categorized into structure-based and ligand-based methods. nih.gov In the context of CAFFEINE, 8-(p-AMINOBENZYL)-, a compound with a well-defined scaffold, de novo design offers a powerful avenue for exploring chemical space to identify derivatives with enhanced or novel pharmacological profiles.

The core principle of de novo design involves two primary phases: the generation of diverse molecular structures and the subsequent evaluation of their potential efficacy. nih.gov For a starting molecule like 8-(p-aminobenzyl)caffeine, the process would typically begin by identifying key pharmacophoric features and potential sites for modification. The 8-position of the xanthine core is a well-established site for substitution to modulate biological activity, and the p-aminobenzyl group offers additional points for derivatization. nih.gov

De novo design algorithms can be employed to "grow" new molecular fragments from the existing scaffold or to link new fragments to it. These algorithms often utilize libraries of molecular building blocks and a set of rules to assemble them into chemically viable structures. nih.gov The design process can be guided by a pharmacophore model derived from known active ligands or by the three-dimensional structure of a biological target.

A critical aspect of modern de novo design is the integration of machine learning and artificial intelligence. nih.govethz.ch These advanced computational techniques can analyze vast datasets of chemical structures and biological activities to learn complex structure-activity relationships (SAR). ethz.ch This knowledge can then be used to guide the generation of novel derivatives of 8-(p-aminobenzyl)caffeine that are predicted to have a higher probability of success. For instance, generative models, such as recurrent neural networks (RNNs) and generative adversarial networks (GANs), can be trained on datasets of known bioactive molecules to produce novel chemical entities with desired properties. nih.gov

The evaluation or "scoring" of the designed molecules is another crucial step. This involves predicting various properties of the generated derivatives, such as their binding affinity to a target receptor, pharmacokinetic properties (absorption, distribution, metabolism, and excretion - ADME), and potential toxicity. A multi-objective optimization approach is often employed, where the goal is to find molecules that satisfy a range of desired criteria simultaneously. ethz.ch

For the hypothetical de novo design of derivatives of 8-(p-aminobenzyl)caffeine, a typical workflow would involve the following steps, as outlined in the interactive table below:

Table 1: Hypothetical De Novo Design Workflow for CAFFEINE, 8-(p-AMINOBENZYL)- Derivatives

| Step | Description | Computational Tools/Methods | Desired Outcome |

|---|---|---|---|

| 1. Scaffold Analysis & Target Identification | The 8-(p-aminobenzyl)caffeine scaffold is analyzed to identify key chemical features and potential modification sites. A biological target is selected based on the desired therapeutic application. | Molecular modeling software, literature review of caffeine derivatives. rsc.orgnih.gov | Identification of pharmacophoric elements and vectors for derivatization. |

| 2. Derivative Generation | De novo design algorithms are used to generate a virtual library of novel derivatives by adding, removing, or replacing chemical groups on the parent scaffold. | Fragment-based growing, linker algorithms, generative AI models. nih.govethz.ch | A diverse library of virtual compounds with novel chemical structures. |

| 3. Property Prediction & Scoring | The generated derivatives are evaluated for their predicted biological activity, ADME properties, and potential toxicity using various computational models. | Molecular docking, QSAR models, machine learning-based prediction tools. | A ranked list of candidate molecules based on their predicted profiles. |

| 4. Multi-Objective Optimization | The design process is iteratively refined to optimize for multiple desired properties simultaneously, such as high potency and low toxicity. | Evolutionary algorithms, reinforcement learning. nih.gov | A smaller set of optimized lead candidates for further investigation. |

| 5. Synthetic Accessibility Assessment | The synthetic feasibility of the top-ranked virtual compounds is evaluated to ensure they can be practically synthesized in a laboratory. | Retrosynthesis prediction software, expert chemical knowledge. | A final selection of promising derivatives for chemical synthesis and experimental validation. |

This systematic and computationally driven approach allows for the exploration of a vast chemical space in a time and cost-effective manner, ultimately accelerating the discovery of novel and improved therapeutic agents based on the CAFFEINE, 8-(p-AMINOBENZYL)- scaffold.

Applications in Advanced Biochemical and Cell Based Research

Development as Molecular Probes for Receptor Subtype Differentiation

The substitution at the C8 position of the xanthine (B1682287) core is a key area of interest for developing selective antagonists for adenosine (B11128) receptors. The strategic placement of functional groups, such as the p-aminobenzyl group, can alter the binding affinity and selectivity of the molecule for different adenosine receptor subtypes (A1, A2A, A2B, and A3). While classical xanthines like caffeine (B1668208) and theophylline (B1681296) show little selectivity, 8-phenyl-substituted derivatives have been shown to yield more potent antagonists. nih.gov The development of derivatives like 8-(p-aminobenzyl)caffeine is part of a broader effort to create molecular probes that can help differentiate the physiological and pathological roles of these specific receptor subtypes. nih.govnih.gov Such selective antagonists are invaluable tools in pharmacological research for dissecting the complex signaling pathways associated with adenosine. nih.gov

Utilization in Cellular Signaling Pathway Elucidation

The introduction of substituents at the C8 position of the caffeine molecule has been shown to enhance certain biological activities, including those related to cellular signaling.

Studies on Intracellular Oxidative Stress Mechanisms

Research into various C8-substituted caffeine derivatives has highlighted their potential as antioxidants and cytoprotective agents. nih.gov Oxidative stress, characterized by an overproduction of reactive oxygen species (ROS), is a key factor in cellular damage and the progression of numerous diseases. nih.govnih.govnih.gov Studies on related compounds have assessed their ability to protect cells, such as human red blood cells, from oxidative damage induced by free radical generators. nih.gov The level of intracellular oxidative stress is often measured using fluorescent probes, and derivatives of caffeine are being investigated for their ability to mitigate ROS-induced damage. nih.govresearchgate.net Some caffeine derivatives have demonstrated a significant capacity to protect cells from oxidative hemolysis, suggesting a potent cytoprotective potential linked to their antioxidant activity. researchgate.net

Investigations into Cytoprotective Mechanisms in Cellular Models

Building on their antioxidant properties, C8-substituted caffeine derivatives are being evaluated for their cytoprotective capabilities. nih.govresearchgate.net Cytoprotection involves the various mechanisms by which cells are shielded from harmful stimuli. In vitro studies using human erythrocytes have shown that certain synthetic caffeine analogs can effectively protect these cells from oxidative damage. nih.govresearchgate.net This protective effect is crucial for maintaining cellular integrity and function. The modification of the caffeine molecule at the C8 position appears to be a promising strategy for enhancing its inherent antioxidant and cytoprotective properties, leading to the development of new compounds with potential therapeutic applications. nih.gov

Role in In Vitro Models of Disease Mechanisms

The unique properties of synthetic caffeine derivatives are being leveraged in in vitro models to study diseases like cancer and neurodegenerative disorders. researchgate.netnih.govsemanticscholar.orgnih.gov

Cell Viability and Proliferation Assays (in vitro)

In the context of cancer research, various caffeine analogs are tested for their effects on the viability and proliferation of cancer cell lines. europeanreview.orgnih.govresearchgate.netnih.gov For instance, studies on glioblastoma cells have shown that caffeine can inhibit proliferation by arresting the cell cycle and can reduce cell viability at certain concentrations. europeanreview.orgresearchgate.netnih.gov Similarly, the impact of caffeine and its derivatives has been assessed on breast cancer cell lines like MCF-7. researchgate.net These studies often utilize colorimetric assays, such as the MTT assay, to quantify cell viability and proliferation, providing crucial data on the cytotoxic potential of these compounds. europeanreview.orgnih.gov

The table below summarizes findings from studies on caffeine in different cancer cell lines, which provides a foundational context for the investigation of its derivatives like 8-(p-aminobenzyl)caffeine.

| Cell Line | Compound | Observed Effect | Concentration |

| Rat C6 Glioblastoma | Caffeine | Reduced Cell Viability | 1 mM |

| Human U87MG Glioblastoma | Caffeine | Reduced Cell Viability | 1 mM |

| Human U87MG Glioblastoma | Caffeine | Inhibited Proliferation (G0/G1 Arrest) | 0.5 mM |

| RT2 Glioma Cells | Caffeine | Decreased Cell Viability | 0.5 mM, 1 mM, 2 mM |

| MCF-7 Breast Cancer | Caffeine | Cytotoxic Effect | 5 mM |

Microbial Metabolism and Biotransformation Studies

Enzymatic Degradation Pathways of Caffeine (B1668208) and Related Xanthines

Microorganisms, particularly bacteria, have evolved sophisticated enzymatic systems to utilize caffeine as a source of carbon and nitrogen. nih.gov The initial steps in these catabolic pathways involve either the removal of methyl groups from the nitrogen atoms of the purine (B94841) ring or the oxidation of the carbon at the C-8 position.

The C-8 oxidation pathway involves the direct oxidation of the C-8 position of the xanthine (B1682287) ring. In the case of caffeine, this leads to the formation of 1,3,7-trimethyluric acid. nih.gov This reaction is typically catalyzed by a caffeine oxidase or dehydrogenase. nih.govmdpi.com Following this initial oxidation, the uric acid derivative is further metabolized through a series of enzymatic steps.

For CAFFEINE, 8-(p-AMINOBENZYL)-, the presence of a p-aminobenzyl group at the C-8 position introduces a significant structural difference compared to caffeine. A hypothetical C-8 oxidation pathway would likely involve enzymatic modification or cleavage of this substituent. Microbial enzymes could potentially hydroxylate the benzyl (B1604629) group or the purine ring, initiating a degradation cascade. The specific enzymes and intermediates in such a pathway for this particular derivative would require empirical investigation.

| Enzyme | Function | Source Organism (Example) |

|---|---|---|

| Caffeine Oxidase | Oxidizes caffeine to 1,3,7-trimethyluric acid | Alcaligenes sp., Klebsiella sp., Rhodococcus sp. nih.gov |

| Xanthine Dehydrogenase | Catalyzes the oxidation of xanthine to uric acid | Pseudomonas sp. mdpi.com |

N-demethylation is a common and well-studied pathway for caffeine degradation in bacteria. nih.gov This process involves the sequential removal of the three methyl groups from the N-1, N-3, and N-7 positions of the caffeine molecule, catalyzed by specific N-demethylases. nih.gov The order of demethylation can vary among different microbial species. For instance, in Pseudomonas putida CBB5, the primary pathway proceeds from caffeine to theobromine (B1682246) (3,7-dimethylxanthine) or paraxanthine (B195701) (1,7-dimethylxanthine), followed by further demethylation to 7-methylxanthine, and ultimately to xanthine. nih.gov

Given that CAFFEINE, 8-(p-AMINOBENZYL)- retains the trimethylated xanthine core of caffeine, it is highly probable that it could undergo N-demethylation by microbial enzymes. The bulky C-8 substituent might influence the binding affinity of N-demethylases, potentially altering the rate or sequence of demethylation compared to caffeine. The resulting metabolites would be a series of 8-(p-aminobenzyl)-substituted xanthines with progressively fewer methyl groups.

| Substrate | Enzyme (general) | Product |

|---|---|---|

| Caffeine (1,3,7-trimethylxanthine) | N-demethylase | Theobromine (3,7-dimethylxanthine) or Paraxanthine (1,7-dimethylxanthine) |

| Theobromine or Paraxanthine | N-demethylase | 7-Methylxanthine |

| 7-Methylxanthine | N-demethylase | Xanthine |

Potential for Biocatalysis in Derivative Synthesis

The enzymatic machinery involved in caffeine metabolism holds significant promise for biocatalysis, enabling the synthesis of novel caffeine derivatives. The promiscuity of some caffeine-degrading enzymes allows them to act on a variety of substrates, not just caffeine itself. researchgate.netnih.gov This opens up possibilities for engineering microbial strains or utilizing isolated enzymes to produce a wide array of valuable methylxanthines and other derivatives. researchgate.netconsensus.app

In the context of CAFFEINE, 8-(p-AMINOBENZYL)-, biocatalysis could be envisioned in several ways. Whole-cell biotransformation using a microorganism with N-demethylase activity could be employed to synthesize 8-(p-aminobenzyl)-theobromine or 8-(p-aminobenzyl)-paraxanthine. Furthermore, the enzymes responsible for the C-8 modification in caffeine metabolism could potentially be harnessed, through protein engineering, to catalyze the attachment of various functional groups to the C-8 position of the xanthine scaffold, leading to the synthesis of novel compounds with desired properties. The synthesis of various 8-substituted caffeine derivatives has been explored through chemical methods, indicating the interest in modifying this position for potential biological activities. researchgate.netresearchgate.netresearchgate.netnih.gov Biocatalytic approaches could offer more environmentally friendly and selective alternatives to traditional chemical synthesis.

Future Directions and Emerging Research Avenues

Design of Highly Selective Molecular Probes

The development of molecular probes is crucial for elucidating complex biological processes. The structure of 8-(p-aminobenzyl)-caffeine is an ideal starting point for creating highly selective probes. The para-substituted amino group serves as a versatile chemical handle for conjugation with various reporter molecules, such as fluorophores, without significantly disrupting the core xanthine (B1682287) structure's interaction with its biological targets.

Research in this area will likely focus on attaching environmentally sensitive dyes that change their fluorescence properties—such as intensity, lifetime, or emission wavelength—upon binding to a specific target. This could lead to "turn-on" fluorescent probes that are dark until they bind, minimizing background signal. Studies on related compounds, like 8-aza analogues of caffeine (B1668208), have demonstrated that modifications to the xanthine core can yield highly fluorescent molecules suitable for probing enzymatic systems and receptors. nih.gov By conjugating such fluorophores to the 8-(p-aminobenzyl) moiety, researchers could create powerful tools for visualizing receptor distribution and dynamics in real-time.

Exploration of Novel Molecular Targets Beyond Adenosine (B11128) Receptors

While caffeine and its analogs are well-known antagonists of adenosine receptors, emerging research indicates a broader pharmacological profile. wikipedia.org Future investigations into 8-(p-aminobenzyl)-caffeine and its derivatives should extend beyond this traditional target class. Studies on other synthetic caffeine analogs have revealed interactions with enzymes and receptors central to the cholinergic system, such as acetylcholinesterase (AChE) and nicotinic acetylcholine (B1216132) receptors (nAChRs). conicet.gov.arnih.gov For instance, caffeine itself has been shown to be a non-competitive inhibitor of AChE. nih.govsemanticscholar.org

By creating a library of analogs based on the 8-(p-aminobenzyl)-caffeine scaffold, researchers can screen for activity against a wide array of targets. The structural diversity introduced by modifying the p-amino group could yield compounds with novel selectivity profiles. Potential targets of interest include phosphodiesterases (PDEs), G-protein coupled receptors (GPCRs) beyond the adenosine family, and enzymes involved in neuroinflammation, offering therapeutic potential for a range of disorders. wikipedia.orgbiointerfaceresearch.com

Integration with Advanced Bioimaging Techniques

The development of novel molecular probes from 8-(p-aminobenzyl)-caffeine must be coupled with advanced bioimaging techniques to realize their full potential. High-resolution microscopy, such as confocal and super-resolution microscopy, can utilize fluorescently labeled 8-(p-aminobenzyl)-caffeine analogs to map the subcellular location of target receptors with unprecedented detail.

Furthermore, the synthesis of radiolabeled versions of this compound could enable non-invasive in vivo imaging with Positron Emission Tomography (PET). luciazamorano.comnih.gov PET imaging has been used to visualize the binding sites of caffeine in the human brain, and a similar approach with a more specific analog could provide invaluable information about receptor density and occupancy in disease states. luciazamorano.com However, researchers must be mindful that caffeine consumption can interfere with PET scan results by altering the distribution of radiotracers, a factor that would need careful control in clinical studies. medindia.netmtbeurope.infoupstate.edu

Development of Nanoparticle Formulations for Targeted Molecular Delivery in Research Systems

Nanotechnology offers a powerful platform for enhancing the delivery and efficacy of research compounds. biomedres.us Formulating 8-(p-aminobenzyl)-caffeine or its derivatives within nanoparticles could overcome challenges such as poor solubility or limited bioavailability. Various nanocarriers, including liposomes, solid lipid nanoparticles, and mesoporous silica (B1680970) nanoparticles (MSNs), have been successfully used to encapsulate caffeine for improved delivery. mdpi.comnih.govjapsonline.combibliomed.orgresearchgate.net

For 8-(p-aminobenzyl)-caffeine, the primary amine group provides a convenient site for covalent attachment to the surface of functionalized nanoparticles. This conjugation would ensure that the molecule remains tethered to the carrier until it reaches its target site. Furthermore, the nanoparticle surface can be decorated with targeting ligands (e.g., antibodies or peptides) to direct the entire system to specific cell types or tissues, thereby increasing local concentration and minimizing off-target effects in complex biological systems. Studies with caffeine-loaded MSNs have already shown enhanced anti-inflammatory activity due to sustained release, a principle that could be applied to future research with 8-(p-aminobenzyl)-caffeine derivatives. japsonline.combibliomed.org

Expanding In Silico Prediction Models for Complex Biological Interactions

Computational methods are indispensable in modern drug discovery and molecular research. Expanding the use of in silico models for 8-(p-aminobenzyl)-caffeine can accelerate the design of new analogs with desired properties. Molecular docking studies can predict how modifications to the 8-(p-aminobenzyl) group will affect binding affinity and selectivity at various receptor sites. researchgate.netrsc.orgwisconsin.edu Such studies have been employed for other 8-substituted caffeine derivatives to predict interactions with targets like B-RAF kinase and to analyze pharmacokinetic properties. rsc.orgresearchgate.netnih.govnih.gov

Beyond simple docking, molecular dynamics simulations can provide insights into the conformational changes that occur upon binding and the stability of the ligand-receptor complex over time. Quantitative Structure-Activity Relationship (QSAR) models can be developed by correlating the structural features of a library of 8-(p-aminobenzyl)-caffeine analogs with their experimentally determined biological activities. These predictive models can then guide the synthesis of new compounds with enhanced potency and selectivity, saving significant time and resources. researchgate.netresearchgate.net

Automation and High-Throughput Synthesis of Libraries of 8-(p-Aminobenzyl)-Caffeine Analogs

To fully explore the structure-activity relationships and identify lead compounds for novel molecular targets, the synthesis of large, diverse libraries of 8-(p-aminobenzyl)-caffeine analogs is essential. Traditional synthetic methods can be time-consuming, but modern approaches like automated and high-throughput synthesis can dramatically accelerate this process. sigmaaldrich.comstanford.edunih.gov

Microwave-assisted synthesis, for example, has been shown to be a fast and efficient method for the cyclization step in creating 8-substituted xanthines, often improving yields and reducing reaction times. nih.govresearchgate.net The synthesis of 8-substituted xanthines typically starts from 5,6-diaminouracil (B14702) derivatives, which are condensed with aldehydes or carboxylic acids. nih.govfrontiersin.orgdergipark.org.tr This versatile chemistry is well-suited for parallel synthesis platforms, where numerous variations of the starting materials can be reacted simultaneously in well-plates. The p-amino group of 8-(p-aminobenzyl)-caffeine is also amenable to a wide range of derivatization reactions, allowing for the rapid generation of a diverse chemical library to be used in high-throughput screening campaigns. nih.govuniroma1.it

Q & A

Basic Research Questions

Q. How can the structural identity of 8-(p-aminobenzyl)-caffeine be experimentally confirmed?

- Methodological Answer : Use nuclear magnetic resonance (NMR) spectroscopy to analyze proton and carbon environments, complemented by high-resolution mass spectrometry (HR-MS) to confirm molecular weight. Cross-reference spectral data with published literature or databases like CAS Registry (CAS No: 5426-89-1) . For crystalline samples, X-ray crystallography provides definitive structural confirmation.

Q. What synthetic pathways are reported for 8-(p-aminobenzyl)-caffeine, and what are critical reaction conditions?

- Methodological Answer : The compound is synthesized via benzylation of caffeine derivatives. For example, coupling p-aminobenzyl groups to the purine backbone requires anhydrous conditions and catalysts like thionyl chloride for esterification, followed by purification via fractional crystallization . Key parameters include temperature control (0–25°C), solvent selection (e.g., dry acetone or benzene), and stoichiometric ratios of reactants.

Q. Which analytical techniques are optimal for quantifying 8-(p-aminobenzyl)-caffeine in biological matrices?

- Methodological Answer : High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is preferred for sensitivity and specificity. Optimize mobile phases (e.g., acetonitrile/water with 0.1% formic acid) and column selection (C18 reverse-phase) to resolve the compound from interferents. Validate methods using spike-recovery experiments in relevant matrices (e.g., plasma, tissue homogenates) .

Advanced Research Questions

Q. How should researchers address contradictions in reported pharmacological effects of 8-(p-aminobenzyl)-caffeine?

- Methodological Answer : Conduct a systematic review to identify variables causing discrepancies (e.g., dosage, model systems). Use the PICO framework (Population, Intervention, Comparison, Outcome) to design replication studies. For example, compare adenosine receptor binding affinities across species (rodent vs. human cell lines) under standardized assay conditions . Meta-analytical tools can statistically harmonize heterogeneous data.

Q. What strategies improve synthetic yield of 8-(p-aminobenzyl)-caffeine in multi-step protocols?

- Methodological Answer : Optimize reaction kinetics using design of experiments (DoE). Vary factors like temperature, catalyst loading (e.g., palladium for cross-coupling), and protecting groups (e.g., benzyloxycarbonyl) to identify optimal conditions. Monitor intermediates via thin-layer chromatography (TLC) and employ green chemistry principles (e.g., microwave-assisted synthesis) to reduce side reactions .

Q. What frameworks guide the study of structure-activity relationships (SAR) for 8-(p-aminobenzyl)-caffeine derivatives?

- Methodological Answer : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize derivatives. Synthesize analogs with modifications at the purine ring or benzyl group, then assay for biological activity (e.g., PDE inhibition, cytotoxicity). Use computational tools (molecular docking, QSAR models) to predict interactions with target proteins like adenosine receptors .

Data Management and Reproducibility

Q. How can researchers ensure reproducibility in studies involving 8-(p-aminobenzyl)-caffeine?

- Methodological Answer : Document all synthetic and analytical protocols in detail, including batch-specific data (e.g., solvent purity, instrument calibration logs). Share raw spectra and chromatograms in supplementary materials. Use version-controlled electronic lab notebooks (ELNs) and adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.